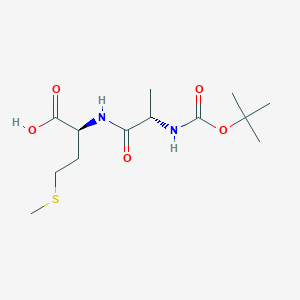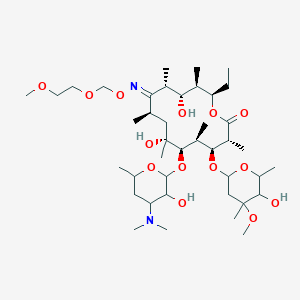
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride: It is also known by its chemical name, (E)-2-Amino-6-[(aminoiminomethyl)amino]-4-hexenoic Acid Dihydrochloride . This compound is primarily used as a chemical reagent in the synthesis of other compounds, such as Lathyrine, a plant amino acid metabolite.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
化学反应分析
Types of Reactions: trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and aminoiminomethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
科学研究应用
Chemistry: In chemistry, trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of Lathyrine, a plant amino acid metabolite.
Biology: In biological research, this compound is used to study the metabolic pathways of amino acids and their derivatives. It helps in understanding the role of specific amino acids in various biological processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its derivatives are being studied for their potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the synthesis of specialized products.
作用机制
The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways .
相似化合物的比较
L-Arginine: A naturally occurring amino acid with similar structural features.
DL-Homoarginine: Another synthetic amino acid derivative with similar properties.
trans-4,5-Dehydro-L-arginine: A closely related compound with similar chemical structure
Uniqueness: trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is unique due to its specific structural features and the presence of the aminoiminomethyl group. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties .
属性
CAS 编号 |
40027-61-0 |
|---|---|
分子式 |
C₇H₁₆Cl₂N₄O₂ |
分子量 |
259.13 |
同义词 |
(E)-2-Amino-6-[(aminoiminomethyl)amino]-4-hexenoic Acid Dihydrochloride; _x000B_(E)-(±)-2-Amino-6-[(aminoiminomethyl)amino]-4-hexenoic Acid Dihydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)


![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)
